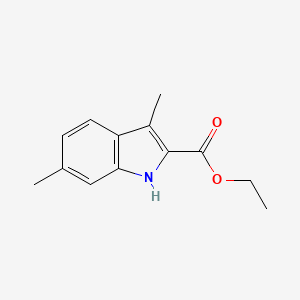

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,6-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-6-5-8(2)7-11(10)14-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJURTITYGXQWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation of Ethyl Indole-2-carboxylate

A key intermediate, ethyl 3-formyl-1H-indole-2-carboxylate, can be synthesized by the formylation of ethyl indole-2-carboxylate using phosphoryl chloride (POCl3) in dimethylformamide (DMF) at room temperature. This method, reported by Jakše et al., involves dropwise addition of the indole ester to a mixture of POCl3 and DMF, followed by careful quenching with aqueous sodium hydroxide to maintain acidic conditions during the process. The formyl group is introduced selectively at the 3-position of the indole ring, setting the stage for further substitution.

Introduction of Methyl Groups via Friedel–Crafts Acylation and Reduction

The methyl groups at the 3- and 6-positions can be introduced by a two-step sequence:

Friedel–Crafts acylation of ethyl 5-chloro-1H-indole-2-carboxylate with acyl chlorides under anhydrous conditions using aluminum chloride (AlCl3) as a catalyst in 1,2-dichloroethane solvent, refluxed for 2–3 hours. This installs acyl groups at the 3-position, which can be converted to alkyl groups.

Reduction of the ketone groups formed during acylation to alkyl groups using triethylsilane in trifluoroacetic acid at 0 °C to room temperature over several hours. This step converts 3-acyl derivatives into 3-alkyl derivatives, including methyl substituents.

For the 6-position methylation, electrophilic aromatic substitution on the indole ring can be achieved by similar Friedel–Crafts conditions or via regioselective substitution during ring construction.

Alternative Synthesis via Hemetsberger–Knittel Indole Synthesis

Another approach involves the Hemetsberger–Knittel reaction , which constructs the indole ring with desired substitutions:

Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes (bearing methyl groups at positions corresponding to 3 and 6 on the indole ring).

Thermolysis of the azide intermediate to induce cyclization and formation of the indole-2-carboxylate framework with regioselective methyl substitution.

This method allows for controlled introduction of methyl groups during ring formation and is useful for synthesizing regioisomers.

Synthesis from p-Toluidine and Ethyl 2-ethylacetoacetate (for 3,5-dimethyl analog)

Although specific to ethyl 3,5-dimethyl-1H-indole-2-carboxylate, a related compound, this method provides insight into methylation strategies:

Diazotization of p-toluidine in acidic aqueous medium at low temperature.

Reaction of the diazonium salt with ethyl 2-ethylacetoacetate under controlled pH and reflux conditions to form the indole ring with methyl groups at 3 and 5 positions.

This method achieves a 51% yield and involves multistep control of pH and temperature.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The formylation reaction using POCl3/DMF is highly selective and reproducible, providing a versatile intermediate for further functionalization.

Friedel–Crafts acylation requires anhydrous conditions and careful control of stoichiometry and temperature to avoid poly-substitution or decomposition.

The reduction step with triethylsilane is mild and efficient, preserving sensitive ester groups while converting ketones to methyl groups.

The Hemetsberger–Knittel method allows regioselective control but requires optimization of reaction temperature, reactant stoichiometry, and concentration for good yields.

The multistep synthesis from p-toluidine demonstrates the importance of pH control and reaction time in diazotization and condensation steps to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a versatile intermediate in organic synthesis. The compound can be transformed into different derivatives that may exhibit enhanced properties or novel activities .

Biology

This compound has been extensively studied for its biological activities , particularly:

- Antiviral Properties : Research indicates that this compound can inhibit viral entry into host cells. The mechanism involves modulation of receptor interactions, which may prevent the virus from attaching to or penetrating the host cell .

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been shown to significantly affect colon cancer cells (HCT116) by generating reactive oxygen species (ROS) and activating caspases, leading to programmed cell death .

- Antimicrobial Effects : Preliminary investigations suggest that this compound exhibits activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi like Candida species .

Medicine

The compound is under investigation for its potential therapeutic applications in drug development. Its structural features allow it to interact with various molecular targets involved in disease processes, making it a candidate for developing new pharmacological agents .

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. The compound's reactivity allows for the introduction of various functional groups, facilitating the creation of tailored materials for specific industrial needs .

Case Studies and Research Findings

Several studies highlight the compound's efficacy in various applications:

Mechanism of Action

The mechanism of action of Ethyl 3,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with neurotransmitter receptors, enzymes involved in metabolic pathways, and proteins involved in cell signaling . The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

| Compound Name | Substituents (Position) | Functional Groups | Key Structural Differences |

|---|---|---|---|

| This compound | 3-Me, 6-Me, 2-COOEt | Ester (2-position) | Methyl groups at 3 and 6 positions |

| Ethyl 5-methoxyindole-2-carboxylate | 5-OMe, 2-COOEt | Ester (2-position), methoxy | Methoxy substituent at 5-position |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 7-Cl, 3-Me, 2-COOH | Carboxylic acid (2-position) | Chlorine at 7-position; acid vs. ester |

| Methyl-1-pentyl-1H-indole-3-carboxylate | 1-pentyl, 3-COOMe | Ester (3-position), pentyl chain | Substituent at 1-position; ester at 3 |

Key Observations:

- Functional Group Variations: The ethyl ester at the 2-position distinguishes it from carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which may alter solubility and metabolic stability .

- Positional Isomerism: Compounds like methyl-1-pentyl-1H-indole-3-carboxylate highlight the impact of ester position (2 vs. 3) on molecular conformation and pharmacological activity .

Pharmacological and Physicochemical Properties

- Melting Points: Substituted indole esters (e.g., 7-methoxy-1H-indole-3-carboxylic acid, mp 199–201°C) suggest that methylation and esterification reduce crystallinity compared to polar derivatives .

Computational and Theoretical Studies

For example:

- The Colle-Salvetti correlation-energy formula has been used to analyze electron density in heterocyclic systems, which could inform reactivity comparisons between methyl-, methoxy-, and halogen-substituted indoles .

- Conceptual DFT parameters (e.g., electronegativity, hardness) may explain the differential reactivity of ester vs. acid derivatives .

Biological Activity

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized for its structural features that may contribute to various therapeutic effects, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound is characterized by the following structural features:

- Indole Ring : The core structure that allows for significant biological interactions.

- Methyl Substituents : Located at positions 3 and 6, these groups influence the compound's electronic properties and reactivity.

- Carboxylate Group : This functional group enhances solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The indole structure can bind to neurotransmitter receptors and other proteins involved in cell signaling.

- Enzyme Modulation : It may inhibit or activate enzymes related to metabolic pathways, impacting cellular functions.

- DNA Interaction : Some studies suggest that indole derivatives can intercalate with DNA, influencing gene expression and cell cycle progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : In various cancer cell lines (e.g., HeLa, MCF-7), this compound has shown promising results in inhibiting cell proliferation. For instance, it demonstrated an IC50 value comparable to established anticancer drugs .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 14.8 | Induces apoptosis via caspase activation |

| MCF-7 | 18.3 | Cell cycle arrest at G2/M phase |

Antiviral Activity

This compound has also been studied for its antiviral properties:

- Mechanism : The compound may interfere with viral replication processes or modulate host immune responses.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent:

- Activity Against Bacteria and Fungi : Preliminary studies indicate effectiveness against a range of pathogenic microorganisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the compound's effect on colon cancer cells (HCT116) and found it induced significant apoptosis through ROS formation and caspase activation .

- Antiviral Potential : Another investigation highlighted its ability to inhibit viral entry into host cells, suggesting a mechanism involving receptor modulation .

- Microbial Inhibition : Research demonstrated that this compound could inhibit growth in both Gram-positive and Gram-negative bacteria as well as fungi like Candida species .

Q & A

Q. What are the standard synthetic routes for Ethyl 3,6-dimethyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. Key steps include:

- Cyclization : Reacting substituted hydrazines with ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the indole core .

- Esterification : Coupling indole-2-carboxylic acid with ethanol using carbodiimide reagents (e.g., DCC or EDCI) and catalytic DMAP .

- Optimization : Vary temperature (80–120°C), solvent (DMF or THF), and stoichiometry (1.2–2.0 eq. of ethanol) to improve yield. Monitor by TLC (30% ethyl acetate/hexane) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

- Validation :

- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm.

- Melting Point : Compare with literature values (e.g., structurally similar Ethyl indole-2-carboxylate melts at 123–125°C) .

- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 1.3–1.5 ppm for ethyl CH₃, δ 6.8–7.2 ppm for aromatic protons) .

Q. What spectroscopic methods are critical for characterizing substituent positions in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC). For example, methyl groups at C3 and C6 show distinct splitting patterns in DEPT-135 .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and indole N–H (broad peak at ~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ for C₁₃H₁₅NO₂: theoretical m/z 217.1103) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute:

- Electrophilicity Index (ω) : Assess reactivity in nucleophilic substitutions .

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict sites for electrophilic attack (e.g., C5 position due to high HOMO density) .

- Solvent Effects : Include PCM models to simulate polar/nonpolar environments .

- Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) to refine parameters .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

- Methodological Answer :

- Refinement : Use SHELXL for small-molecule X-ray refinement. Adjust thermal parameters (Ueq) and check for disorder using PART instructions .

- Validation Tools :

- R-Factors : Aim for R1 < 5% and wR2 < 10%.

- Hirshfeld Surface Analysis : Identify unusual intermolecular interactions (e.g., C–H···π contacts) .

- Cross-Check : Compare with databases (Cambridge Structural Database) for similar indole derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace ethyl ester with methyl or tert-butyl) and assess bioactivity .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Focus on π-π stacking with aromatic residues .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ via fluorescence quenching) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.